molecular formula C13H11ClS B7991864 1-Chloro-2-(phenylsulfanylmethyl)benzene

1-Chloro-2-(phenylsulfanylmethyl)benzene

Cat. No.: B7991864
M. Wt: 234.74 g/mol
InChI Key: TXJXMNRETGPJKA-UHFFFAOYSA-N
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Description

1-Chloro-2-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H11ClS. It is a derivative of benzene, where a chlorine atom and a phenylsulfanylmethyl group are substituted on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the phenylsulfanylmethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Phenylsulfanylmethyl-substituted benzene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated benzene derivatives and reduced phenylsulfanylmethyl groups.

Scientific Research Applications

1-Chloro-2-(phenylsulfanylmethyl)benzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its biological effects.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-(phenylsulfanylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the phenylsulfanylmethyl group provide sites for chemical reactions, allowing the compound to participate in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl phenyl sulfide: Similar structure but with different substituents.

    1-Chloro-2-(methylsulfanylmethyl)benzene: Similar but with a methyl group instead of a phenyl group.

    1-Chloro-2-(phenylsulfanyl)benzene: Lacks the methyl group in the sulfanyl substituent.

Uniqueness

1-Chloro-2-(phenylsulfanylmethyl)benzene is unique due to the presence of both a chlorine atom and a phenylsulfanylmethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-chloro-2-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJXMNRETGPJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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